molecular formula C6H5ClN4O B1432325 3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl- CAS No. 62900-24-7

3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-

Cat. No. B1432325
CAS RN: 62900-24-7
M. Wt: 184.58 g/mol
InChI Key: VGLSQSXTWKWMLM-UHFFFAOYSA-N
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Description

3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl- (hereafter referred to as 3h-PDM) is a synthetic chemical compound with a wide range of applications in research and industry. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and is highly reactive. 3h-PDM is used in a variety of scientific applications, including drug discovery, medicinal chemistry, and biotechnology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 3h-PDM.

Scientific Research Applications

3h-PDM is used in a variety of scientific research applications. It has been used in drug discovery and medicinal chemistry, as it has been found to be a potential inhibitor of certain enzymes. It has also been used in biotechnology, as it has been found to be a potential anti-tumor agent. Additionally, 3h-PDM has been used in the synthesis of other compounds, such as 2-chloro-3h-pyrazolo[3,4-d]pyrimidin-3-one (3h-CP).

Mechanism Of Action

The exact mechanism of action of 3h-PDM is not yet fully understood. However, it is believed that the compound binds to a variety of enzymes, including cytochrome P450, and inhibits their activity. This inhibition can lead to a variety of effects, including changes in gene expression and the production of various proteins and metabolites.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3h-PDM are not yet fully understood. However, it has been found to have a variety of effects on cells, including changes in gene expression and the production of various proteins and metabolites. It has also been found to have anti-tumor effects, as it can inhibit the growth of certain types of cancer cells. Additionally, 3h-PDM has been found to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

3h-PDM has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it can be used in a variety of experiments, such as drug discovery and biotechnology. However, there are some limitations, such as the fact that the exact mechanism of action is not yet fully understood, and the fact that it can be toxic at higher concentrations.

Future Directions

There are a number of potential future directions for the research and development of 3h-PDM. One potential direction is to further investigate its mechanism of action, in order to better understand how it affects cells and proteins. Additionally, further research could be done to explore its potential therapeutic applications, such as its use as an anti-tumor agent or as an anti-inflammatory. Finally, further research could be done to explore its potential applications in other fields, such as drug discovery and medicinal chemistry.

properties

IUPAC Name

6-chloro-4-methyl-5,6-dihydropyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-2-3-4(9-6(7)8-2)10-11-5(3)12/h6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLSQSXTWKWMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(N1)Cl)N=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-
Reactant of Route 2
3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-
Reactant of Route 3
3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-
Reactant of Route 4
3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-
Reactant of Route 5
3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-
Reactant of Route 6
3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-

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